The synthesis of 5'-Xanthylic acid, 7,8-dihydro-8-oxo- typically involves the oxidation of guanine derivatives. Common methods include:
The molecular formula for 5'-Xanthylic acid, 7,8-dihydro-8-oxo- is , with a molecular weight of approximately 348.206 g/mol. The compound features:
The InChI key for this compound is GRSZFWQUAKGDAV-KQYNXXCUSA-N, which aids in identifying its unique chemical structure in databases .
5'-Xanthylic acid, 7,8-dihydro-8-oxo- participates in several biochemical reactions:
The mechanism by which 5'-Xanthylic acid, 7,8-dihydro-8-oxo- exerts its effects primarily revolves around its role in nucleotide metabolism and DNA repair processes:
5'-Xanthylic acid, 7,8-dihydro-8-oxo- exhibits several notable physical and chemical properties:
Additional properties include:
Property | Value |
---|---|
Molecular Weight | 348.206 g/mol |
Solubility | High (in water) |
pKa | Approximately 7 |
LogP (octanol-water partition coefficient) | Negative (indicating high polarity) |
These properties influence its behavior in biological systems and its interactions with enzymes and other biomolecules .
5'-Xanthylic acid, 7,8-dihydro-8-oxo- has several important applications in scientific research:
5'-Xanthylic acid (xanthosine monophosphate, XMP) serves as an essential intermediate in the de novo biosynthesis pathway of guanine nucleotides. Its formation represents the committed step in guanosine monophosphate (GMP) synthesis from inosine monophosphate (IMP). The biosynthesis of XMP is catalyzed by IMP dehydrogenase (IMPDH), a NAD⁺-dependent enzyme that oxidizes the C-2 position of IMP to form XMP. This reaction occurs via a covalent enzyme intermediate and involves the transfer of a hydride ion to NAD⁺, forming NADH [3] [8]. The reaction mechanism proceeds through:
IMPDH operates under tight metabolic regulation due to its rate-limiting role in guanine nucleotide production. Feedback inhibition by GTP and XMP itself ensures balanced purine nucleotide pools. Structurally, XMP features a xanthine base (a di-keto purine) with a ribose-5'-phosphate moiety, distinguishing it from deoxy forms involved in DNA precursor metabolism [3] [8]. In humans, two IMPDH isoforms (IMPDH1 and IMPDH2) exist with distinct tissue distributions but identical catalytic functions.
Table 1: Enzymes Catalyzing XMP Biosynthesis and Utilization
Enzyme | Reaction | Cofactors | Subcellular Localization |
---|---|---|---|
IMP dehydrogenase (IMPDH) | IMP → XMP | NAD⁺ | Cytosol |
GMP synthase (GMPS) | XMP + ATP + Gln → GMP + AMP + Glu | ATP, Glutamine | Cytosol |
Nucleoside diphosphate kinase | XDP ↔ XTP | ATP | Cytosol, Mitochondria |
Oxidative stress generates mutagenic oxidized purines in both DNA and nucleotide pools. 8-oxo-7,8-dihydroguanine (8-oxoG) derivatives pose significant threats due to their propensity for mispairing during DNA replication. The nucleotide pool sanitization system specifically targets oxidized purine nucleoside triphosphates like 8-oxo-dGTP, which shares structural similarities with XMP but contains 8-oxoguanine and deoxyribose triphosphate. Key protection mechanisms include:
The degradation of 8-oxo-dGTP occurs through a two-step enzymatic process:
This sanitization system is crucial because 8-oxo-dGTP, if incorporated, causes G→T transversions due to its ability to pair with adenine. Structural studies reveal MTH1 binds the triphosphate moiety of oxidized nucleotides while excluding canonical dGTP through precise steric constraints. The Km value of MTH1 for 8-oxo-dGTP (≈1 μM) is significantly lower than for dGTP (>100 μM), ensuring selective degradation of the mutagenic nucleotide [1] [7].
Table 2: Nucleotide Sanitizing Enzymes and Substrate Specificities
Enzyme | Substrates | Products | Biological Function |
---|---|---|---|
MTH1 | 8-oxo-dGTP, 8-oxo-GTP | 8-oxo-dGMP, 8-oxo-GMP | Prevents oxidized guanine incorporation |
ITPA | ITP, XTP, dITP | IMP, XMP, dIMP | Prevents non-canonical purine incorporation |
NUDT15 | 8-oxo-dGTP, thioguanine nucleotides | Monophosphates | Detoxifies thiopurines & oxidized nucleotides |
XMP occupies a pivotal position in both de novo synthesis and salvage pathways of guanine nucleotides. While guanine salvage directly converts free guanine to GMP via hypoxanthine-guanine phosphoribosyltransferase (HGPRT), XMP serves as an obligatory intermediate in the de novo route. The conversion of XMP to GMP is catalyzed by GMP synthase (GMPS), a glutamine amidotransferase that consumes ATP and transfers the amide nitrogen from glutamine to the C-2 position of XMP [3] [8]. This reaction proceeds via an acyl-adenylate intermediate:
The salvage pathway intersects with XMP metabolism through substrate-level regulation. HGPRT cannot utilize xanthine due to steric hindrance from the C-2 carbonyl group, making XMP the exclusive biochemical route for xanthine-derived nucleotide synthesis. This metabolic constraint necessitates the functional coupling between purine catabolism and de novo synthesis through XMP [3].
Additionally, XMP levels influence the flux through salvage pathways via feedback mechanisms:
These regulatory loops ensure guanine nucleotide homeostasis while preventing accumulation of potentially promutagenic intermediates like xanthine nucleotides in DNA/RNA precursors. The compartmentalization of these pathways—with de novo synthesis occurring predominantly in the cytosol and salvage enzymes distributed in cytosol and mitochondria—creates spatially distinct metabolic nodes for XMP utilization [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7